4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are often used as a framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones, which are synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .
Molecular Structure Analysis
Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these, 1,2,4-oxadiazole is of particular interest .
Chemical Reactions Analysis
The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .
Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 5-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-6-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-1,6-dihydropyrimidin-2-one, is 474.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .
Scientific Research Applications
Antiviral Applications
The indole derivatives, which are structurally related to the compound , have shown significant antiviral activities. These compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . By analogy, our compound could be designed to target specific viral enzymes or replication processes, potentially leading to new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. They can modulate the body’s inflammatory response, making them valuable in the treatment of chronic inflammatory diseases. The structural features of the compound suggest that it may also possess these beneficial anti-inflammatory effects, which could be explored further in pharmacological studies .
Anticancer Potential
Compounds with an indole base structure have been found to possess anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation. The phthalazinone moiety in the compound of interest adds to this potential, as phthalazinones are known to have cytotoxic effects on cancer cells. This dual action could be harnessed to develop novel anticancer agents .
Antioxidant Effects
The presence of an oxadiazole ring in the compound indicates potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. This property could be particularly useful in preventing diseases associated with oxidative stress, such as neurodegenerative disorders .
Antimicrobial Activity
Indole derivatives have been widely studied for their antimicrobial effects against a range of bacteria and fungi. The compound , with its oxadiazole and phthalazinone components, could be expected to exhibit broad-spectrum antimicrobial activity, which might be beneficial in developing new antibiotics or antifungal agents .
Enzyme Inhibition
The oxadiazole ring is a common feature in enzyme inhibitors. These inhibitors can be used to treat various diseases by targeting specific enzymes involved in disease progression. The compound’s structure suggests that it could act as an inhibitor for enzymes like proteases or kinases, which play critical roles in many biological processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-31-18-14-12-17(13-15-18)23-26-24(32-28-23)22-19-9-5-6-10-20(19)25(30)29(27-22)21-11-7-4-8-16(21)2/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQLJQVMACRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.